1-Benzylazetidin-3-amine dihydrochloride 1-Benzylazetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1307683-81-3
VCID: VC0090609
InChI: InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H
SMILES: C1C(CN1CC2=CC=CC=C2)N.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.152

1-Benzylazetidin-3-amine dihydrochloride

CAS No.: 1307683-81-3

Cat. No.: VC0090609

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.152

* For research use only. Not for human or veterinary use.

1-Benzylazetidin-3-amine dihydrochloride - 1307683-81-3

Specification

CAS No. 1307683-81-3
Molecular Formula C10H16Cl2N2
Molecular Weight 235.152
IUPAC Name 1-benzylazetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H
Standard InChI Key HSJBWUKPJLINKN-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC=CC=C2)N.Cl.Cl

Introduction

Chemical Identity and Structure

1-Benzylazetidin-3-amine dihydrochloride (CAS: 1307683-81-3) is an azetidine derivative containing a four-membered saturated heterocyclic ring with one nitrogen atom. The compound features a benzyl group attached to the azetidine nitrogen and an amine group at the 3-position, with the molecule existing as a dihydrochloride salt . Its molecular structure combines a rigid azetidine scaffold with the lipophilic benzyl moiety, creating a unique chemical entity with distinct properties.

The molecular formula is C10H16Cl2N2 with a molecular weight of 235.15 g/mol . The structure consists of the following key elements:

  • A four-membered azetidine ring

  • A benzyl substituent on one of the ring nitrogens

  • A primary amine group at the 3-position of the azetidine ring

  • Two hydrochloride counter-ions forming the salt

Structural Representation

The 2D chemical structure depicts a benzyl group attached to the nitrogen of an azetidine ring, with a primary amine functional group at the 3-position of the ring. The compound exists as a dihydrochloride salt, with two chloride counter-ions balancing the positive charges on the nitrogen atoms .

Chemical Properties and Identifiers

Basic Chemical Information

The compound's key chemical identifiers and properties are summarized in the following table:

PropertyValue
CAS Number1307683-81-3
Alternative CAS Number223381-58-6
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
IUPAC Name1-benzylazetidin-3-amine;dihydrochloride
InChIInChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H
InChIKeyHSJBWUKPJLINKN-UHFFFAOYSA-N
SMILESC1C(CN1CC2=CC=CC=C2)N.Cl.Cl

Common Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • 1-Benzyl-3-azetidinaMine 2HCl

  • 1-BENZYLAZETIDIN-3-AMINE 2HCL

  • 1-Benzyl-3-azetidinaminedihydrochloride

  • 1-Benzylazetidin-3-amine dihydrochloride

  • 3-Azetidinamine, 1-(phenylmethyl)-, hydrochloride (1:2)

Physical and Chemical Properties

Computational Chemistry Data

Computational analysis provides insight into the compound's physicochemical properties:

PropertyValue
Topological Polar Surface Area (TPSA)29.26
LogP1.6731
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds2

These properties suggest moderate lipophilicity (LogP of 1.6731) and limited hydrogen bonding capability, which may influence its solubility and membrane permeability in biological systems .

CategoryInformation
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsDetails
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P330Rinse mouth
P362+P364Take off contaminated clothing and wash it before reuse
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national/international regulations

These safety guidelines indicate that while the compound poses moderate hazards, it can be handled safely with appropriate precautions in laboratory settings .

Research Applications

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis due to its functional groups:

  • The primary amine group can participate in various transformations including acylation, alkylation, and condensation reactions

  • The benzyl group can be modified or removed under specific conditions

  • The azetidine ring provides a conformationally constrained scaffold for creating novel chemical entities

These characteristics make it a potential starting material for the synthesis of more complex molecules with potential biological activity.

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds share similarities with 1-Benzylazetidin-3-amine dihydrochloride:

CompoundStructural DifferencesPotential Impact on Properties
1-Benzhydrylazetidin-3-amine dihydrochlorideContains a benzhydryl group instead of benzylEnhanced lipophilicity; potentially different receptor binding properties
1-Benzhydrylazetidin-3-olContains a hydroxyl group instead of an amine; benzhydryl instead of benzyl groupDifferent hydrogen bonding patterns; reduced basicity
N-butyl-1-methylazetidin-3-amine dihydrochlorideContains butyl and methyl groups instead of benzylDifferent lipophilicity profile; altered steric properties

These structural analogues demonstrate how subtle modifications to the core azetidine scaffold can potentially lead to compounds with diverse properties and applications.

SpecificationTypical Values
Purity95-98%
Available Quantities100 mg to 1 g
Storage RecommendationsRoom temperature, sealed
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

Pricing varies significantly depending on quantity, purity, and supplier, with costs ranging from approximately €67 for 100 mg to €255 for 1 g from some European suppliers .

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